molecular formula C7H15Cl2N2O4P B1241878 Perfosfamide CAS No. 62435-42-1

Perfosfamide

Cat. No. B1241878
CAS RN: 62435-42-1
M. Wt: 293.08 g/mol
InChI Key: VPAWVRUHMJVRHU-VGDKGRGNSA-N
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Description

Perfosfamide is the active metabolite of the nitrogen mustard cyclophosphamide with potent antineoplastic and immunosuppressive properties. Perfosfamide alkylates DNA, thereby inhibiting DNA replication and RNA and protein synthesis. (NCI04)
Perfosfamide is a nitrogen mustard.
Perfosfamide has been used in trials studying the treatment of Lymphoma, Neuroblastoma, and Multiple Myeloma and Plasma Cell Neoplasm.

Scientific Research Applications

Epidemiologic Assessments

Perfosfamide, a chemical related to perfluorooctanesulfonyl fluoride (POSF), has been studied for its epidemiologic impact on workers in industrial settings. In one study, workers exposed to POSF-related materials, including perfosfamide, were evaluated for changes in hematology, lipid, hepatic, thyroid, and urinary parameters. The research did not find substantial changes in these parameters, indicating a low level of toxicological effects from occupational exposure to perfosfamide and related fluorochemicals (Olsen et al., 2003).

Environmental and Human Impact

Perfosfamide, as a breakdown product of POSF, has been detected in human and environmental samples, highlighting its persistence and potential for bioaccumulation. Studies have investigated the concentrations of perfosfamide and related compounds in human blood samples across various countries, providing insight into the global distribution and exposure levels of these chemicals (Yeung et al., 2006).

Aging and Perfosfamide Exposure

Research has also focused on the presence and concentration of perfosfamide in different age groups. A study involving elderly populations in Seattle found serum concentrations of perfosfamide and similar fluorochemicals, with slightly lower concentrations among the most elderly. This suggests that aging may influence the accumulation of these substances in humans (Olsen et al., 2004).

Production and Emission Inventory

Perfosfamide's global production and environmental release have been estimated, providing a comprehensive view of its environmental footprint. This includes an assessment of the major sources of environmental releases and the pathways through which perfosfamide enters various environmental compartments (Paul et al., 2009).

Polyfluorinated Compounds Overview

A broader context is provided by studies that discuss the properties, usage, and persistence of polyfluorinated compounds like perfosfamide. These compounds, including perfosfamide, are characterized by their resistance to degradation and accumulation in the environment, raising concerns about their long-term ecological and health impacts (Lindstrom et al., 2011).

properties

CAS RN

62435-42-1

Product Name

Perfosfamide

Molecular Formula

C7H15Cl2N2O4P

Molecular Weight

293.08 g/mol

IUPAC Name

(2R,4R)-N,N-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13)/t7-,16-/m1/s1

InChI Key

VPAWVRUHMJVRHU-VGDKGRGNSA-N

Isomeric SMILES

C1CO[P@](=O)(N[C@@H]1OO)N(CCCl)CCCl

SMILES

C1COP(=O)(NC1OO)N(CCCl)CCCl

Canonical SMILES

C1COP(=O)(NC1OO)N(CCCl)CCCl

Other CAS RN

62435-42-1

synonyms

4-hydroperoxycyclophosphamide
NSC 181815
NSC-181815
perfosfamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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